(3-Methylpentan-2-yl)(pyridin-4-ylmethyl)amine
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Overview
Description
(3-Methylpentan-2-yl)(pyridin-4-ylmethyl)amine is an organic compound with the molecular formula C12H20N2. It is a hindered amine, which means it has a bulky structure that can influence its reactivity and interactions with other molecules. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpentan-2-yl)(pyridin-4-ylmethyl)amine typically involves the reaction of 3-methylpentan-2-amine with pyridine-4-carbaldehyde. The reaction is usually carried out under mild conditions, often in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the amine linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity, and implementing purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(3-Methylpentan-2-yl)(pyridin-4-ylmethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction typically produces more saturated amine compounds.
Scientific Research Applications
(3-Methylpentan-2-yl)(pyridin-4-ylmethyl)amine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of drug candidates, particularly those containing hindered amine motifs.
Biological Studies: It can be used to study the interactions of amine-containing compounds with biological systems.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Methylpentan-2-yl)(pyridin-4-ylmethyl)amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The bulky structure of the compound can affect its binding affinity and specificity, making it a valuable tool for studying structure-activity relationships.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylpentan-2-yl)pyridin-3-amine
- (3-Methylpentan-2-yl)(pyridin-2-ylmethyl)amine
Uniqueness
(3-Methylpentan-2-yl)(pyridin-4-ylmethyl)amine is unique due to its specific structural arrangement, which includes a hindered amine group and a pyridine ring. This combination of features can influence its reactivity and interactions, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H20N2 |
---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
3-methyl-N-(pyridin-4-ylmethyl)pentan-2-amine |
InChI |
InChI=1S/C12H20N2/c1-4-10(2)11(3)14-9-12-5-7-13-8-6-12/h5-8,10-11,14H,4,9H2,1-3H3 |
InChI Key |
YIUWBJCPIUFQTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NCC1=CC=NC=C1 |
Origin of Product |
United States |
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